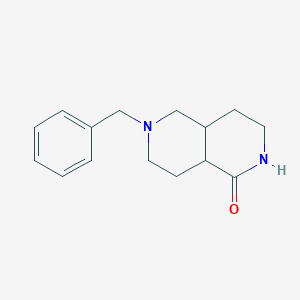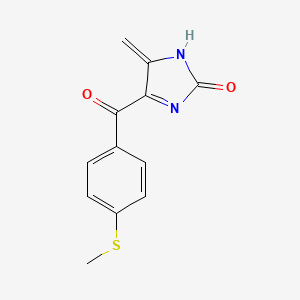
5-Methylidene-4-(4-methylsulfanylbenzoyl)imidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylidene-4-(4-methylsulfanylbenzoyl)imidazol-2-one is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two non-adjacent nitrogen atoms and a carbonyl group. This particular compound is characterized by the presence of a methylidene group at the 5-position and a 4-methylsulfanylbenzoyl group at the 4-position. These structural features make it a unique and valuable compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylidene-4-(4-methylsulfanylbenzoyl)imidazol-2-one typically involves the cyclization of N-acyl derivatives of glycine, followed by condensation with aldehydes or ketones. One common method is the cyclization of N-acyldehydroamino acid amides, which can be prepared from 4-methylidenoxazol-5(4H)-ones. The cyclization is usually carried out with heating in basic media, such as pyridine .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The use of microwave irradiation has been shown to increase the efficiency of the cyclization process . Additionally, the condensation of amino esters with cyanamides, guanidines, imino halides, imidates, or methyl carbamimidothioates has been used to produce a range of 5-monosubstituted, 5,5-disubstituted, and 5-ethylidene imidazol-4-ones .
Chemical Reactions Analysis
Types of Reactions
5-Methylidene-4-(4-methylsulfanylbenzoyl)imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylidene group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
5-Methylidene-4-(4-methylsulfanylbenzoyl)imidazol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a fluorescent protein chromophore.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 5-Methylidene-4-(4-methylsulfanylbenzoyl)imidazol-2-one involves its interaction with specific molecular targets and pathways. For example, it can act as a proteasome modulator by binding to the proteasome and altering its activity . This interaction can lead to the degradation of specific proteins, thereby affecting various cellular processes.
Comparison with Similar Compounds
Similar Compounds
Imidazol-4-ones: These compounds share the imidazole core structure but differ in their substituents.
Imidazol-2-ones: Similar to imidazol-4-ones but with the carbonyl group at a different position.
Uniqueness
5-Methylidene-4-(4-methylsulfanylbenzoyl)imidazol-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methylidene and 4-methylsulfanylbenzoyl groups make it particularly valuable in the synthesis of fluorescent proteins and as a proteasome modulator .
Properties
Molecular Formula |
C12H10N2O2S |
|---|---|
Molecular Weight |
246.29 g/mol |
IUPAC Name |
5-methylidene-4-(4-methylsulfanylbenzoyl)imidazol-2-one |
InChI |
InChI=1S/C12H10N2O2S/c1-7-10(14-12(16)13-7)11(15)8-3-5-9(17-2)6-4-8/h3-6H,1H2,2H3,(H,13,16) |
InChI Key |
NCRCYFBZHHMDPQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=NC(=O)NC2=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(1-methyl-2-phenylethyl)-4-piperidinyl]-N-phenyl-butanamide,monohydrochloride](/img/structure/B12353494.png)
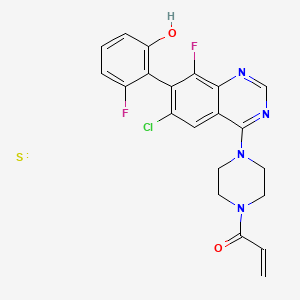
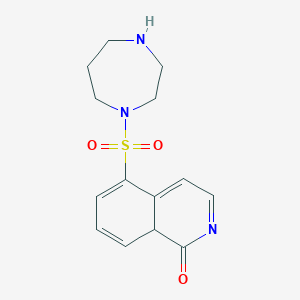


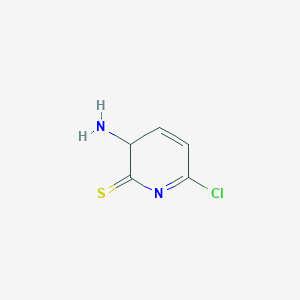



![7-Oxo-6,7a-dihydropyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12353565.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12353571.png)
![7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12353578.png)
